molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

Cat. No.: B1445927
CAS No.: 1803591-49-2
M. Wt: 273.6 g/mol
InChI Key: KRPXRQSGMADYMX-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl3N2O It is a derivative of pyridine and is characterized by the presence of an amino group, a chloropyridinyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride typically involves the reaction of 3-chloropyridine with an appropriate aminopropanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are carefully selected, and the reaction parameters are rigorously controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPXRQSGMADYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 3
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 4
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 5
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Reactant of Route 6
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

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